Product packaging for 3-methyl-2-propan-2-ylphenol(Cat. No.:CAS No. 1321-81-9)

3-methyl-2-propan-2-ylphenol

Cat. No.: B8801901
CAS No.: 1321-81-9
M. Wt: 150.22 g/mol
InChI Key: AZXBHGKSTNMAMK-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compound Chemistry

3-Methyl-2-propan-2-ylphenol belongs to the vast class of phenolic compounds, which are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This structural feature is the source of their characteristic acidity and reactivity. Phenols are pivotal in both biological systems and industrial applications, with many exhibiting significant antioxidant and antimicrobial properties. nih.govchemicalbook.com

The properties of phenolic compounds are heavily influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, the presence of both a methyl (-CH3) and an isopropyl (-CH(CH3)2) group modifies the electron density of the ring and the steric environment around the hydroxyl group. These modifications, in turn, influence its reactivity and potential applications. While its isomers, thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), are extensively studied for their biological activities, this compound remains a less explored entity. nih.gov

Structural Characteristics and Isomeric Considerations relevant to Research

The defining feature of this compound is the arrangement of its substituents on the phenol (B47542) ring. The isopropyl group is at position 2 and the methyl group at position 3, adjacent to each other. This "vicinal" arrangement, which has led to the synonym "vic-thymol", creates significant steric hindrance around the hydroxyl group and the adjacent positions on the ring. Current time information in Pyrenees Shire, AU.semanticscholar.org This steric crowding is a critical factor that influences the compound's reactivity, particularly in electrophilic substitution reactions, and distinguishes it from its less hindered isomers. Current time information in Pyrenees Shire, AU.

The synthesis of thymol and its isomers often starts from m-cresol (B1676322), which is alkylated with propylene (B89431) or isopropanol (B130326). uct.ac.za These reactions typically yield a mixture of isomers, and the formation of this compound is often a minor product due to its lower thermodynamic stability compared to other isomers like thymol or 4-isopropyl-3-methylphenol (B166981). semanticscholar.org The challenge in selectively synthesizing and separating this specific isomer likely contributes to the limited body of research dedicated to it.

Below is a table summarizing the key identification and structural properties of this compound.

PropertyValue
IUPAC Name 2-isopropyl-3-methylphenol
Synonyms This compound, vic-Thymol, 3-Methyl-2-isopropylphenol
CAS Number 3228-01-1, 1321-81-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
SMILES CC1=C(C(=CC=C1)O)C(C)C
InChI Key AZXBHGKSTNMAMK-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Overview of Academic Research Trajectories for the Compound

The academic research specifically focused on this compound is sparse. Its appearance in the literature is predominantly as a component in mixtures of isomers produced during the synthesis of thymol. uct.ac.zagoogle.com Studies on the alkylation of m-cresol have identified this compound (vic-thymol) as one of the C-alkylated products, though often in lower yields compared to other isomers. semanticscholar.org

Despite the limited dedicated studies, some potential research applications have been suggested. These include its use as a chemical intermediate for the synthesis of more complex molecules, such as fragrances and agrochemicals. vulcanchem.com There is also theoretical potential for its application as an antioxidant additive to stabilize polymers and fuels against oxidative degradation, a common property of phenolic compounds. vulcanchem.com However, detailed experimental studies to validate and quantify this antioxidant potential in comparison to its well-known isomers are largely absent from the current body of scientific literature. Future research could focus on developing selective synthetic routes to obtain this isomer in higher purity and yield, which would facilitate a more thorough investigation of its pharmacological and industrial potential. vulcanchem.com

The following table presents a comparison of this compound with its more researched isomers, highlighting the current gaps in experimental data.

Compound NameSubstitution PatternKey Research Areas
This compound 2-isopropyl, 3-methylPrimarily noted as a byproduct in thymol synthesis; potential as a chemical intermediate. semanticscholar.orgvulcanchem.com
Thymol 2-isopropyl, 5-methylExtensive research on antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. nih.govresearchgate.net
Carvacrol 5-isopropyl, 2-methylWidely studied for its potent antimicrobial and antioxidant properties. nih.govresearchgate.net
4-Isopropyl-3-methylphenol 4-isopropyl, 3-methylUsed as an antiseptic, disinfectant, and preservative in cosmetics and industrial applications. fengchengroup.comunilongindustry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B8801901 3-methyl-2-propan-2-ylphenol CAS No. 1321-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1321-81-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3

InChI Key

AZXBHGKSTNMAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 2 Propan 2 Ylphenol and Its Analogs

Regioselective Synthesis Approaches to Phenolic Derivatives

The precise control of substituent placement on a phenol (B47542) ring is a significant synthetic challenge. The regioselective synthesis of phenolic derivatives often involves directing group strategies or exploiting the inherent electronic and steric properties of the starting materials. For instance, the synthesis of 3-substituted indoles, a related class of compounds, showcases methods that could be adapted for phenolic systems. This involves the protection of the indole (B1671886) nitrogen, followed by lithiation and reaction with an electrophile, leading to exclusive 3-substitution. orgsyn.org Such a strategy, if applied to a protected phenol, could offer a pathway to specifically functionalize the C3 position.

Another approach to achieving regioselectivity is through the use of bulky catalysts or reactants that sterically hinder attack at certain positions. In the alkylation of phenols, the choice of catalyst and reaction conditions can significantly influence the ratio of ortho, meta, and para isomers. For example, in the synthesis of C3-hydroxyarylated pyrazoles, a method that proceeds via a pyrazole (B372694) N-oxide-aryne coupling demonstrates high regioselectivity. scholaris.ca This highlights the potential of using reactive intermediates to control the position of substitution on an aromatic ring.

Furthermore, the functionalization of benzothiophenes at the C3 position, which is typically more challenging than at C2, has been achieved with complete regioselectivity using a directing group-free method involving benzothiophene (B83047) S-oxides. nih.gov This interrupted Pummerer reaction to deliver phenol coupling partners suggests that manipulation of the electronic properties of a substrate can be a powerful tool for achieving regioselective C-C bond formation. nih.gov

Catalytic Transformations in the Preparation of Related Isopropylphenols

The synthesis of isopropylphenols often relies on Friedel-Crafts alkylation of phenol with isopropanol (B130326) or propene. The choice of catalyst is crucial in determining the product distribution and reaction efficiency. Both homogeneous and heterogeneous catalysts have been explored for this transformation.

Homogeneous catalysts, such as sulfuric acid and trifluoromethane (B1200692) sulfonic acid (TFMSA), have been shown to be effective. For example, TFMSA is a highly active catalyst for the isomerization of 2-isopropylphenol (B134262) to 4-isopropylphenol. google.com However, these liquid acid catalysts often present challenges related to corrosion, separation, and environmental impact. rsc.org

To address these issues, significant research has focused on heterogeneous catalysts. Zeolites, with their tunable acidity, shape-selectivity, and high surface area, are promising candidates. rsc.orgbegellhouse.com For instance, Zr-containing Beta zeolites have been found to be effective for the selective alkylation of phenol with tert-butanol (B103910) to produce 2,4-di-tert-butylphenol. rsc.org In this system, both Brønsted and Lewis acid sites are active, with the Brønsted sites dominating the catalytic activity. rsc.org Similarly, Fe-bentonite has been demonstrated as an excellent heterogeneous catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity for p-tert-butylphenol. begellhouse.com

The reaction conditions, including temperature and the molar ratio of reactants, also play a critical role. In the alkylation of phenol with methanol (B129727) using zeolite catalysts, an increase in temperature was found to favor C-methylation over O-methylation. begellhouse.com

Derivatization Strategies for Functional Enhancement

The functionalization of the phenolic hydroxyl group and the aromatic ring of 3-methyl-2-propan-2-ylphenol can lead to derivatives with enhanced or novel properties.

Synthesis of Mannich Base Derivatives

The Mannich reaction is a versatile method for introducing an aminomethyl group onto a phenolic compound. iuh.edu.vn This reaction involves the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine. iuh.edu.vntandfonline.com The resulting Mannich bases are often C-Mannich bases, where the new C-C bond is formed at the position ortho to the hydroxyl group. ej-chem.org

The classical conditions for the Mannich reaction on phenols typically involve refluxing a mixture of the phenol, formaldehyde, and amine in a solvent like ethanol. iuh.edu.vn Microwave-assisted synthesis has also been employed to prepare phenolic Mannich bases. tandfonline.com A variety of secondary amines, such as diethylamine, pyrrolidine, and piperidine, can be used in this reaction. iuh.edu.vn These Mannich bases can serve as precursors for other functional molecules; for example, they can be used in the synthesis of dihydrobenzofurans. rsc.org

Generation of Novel Amide Derivatives

Amide derivatives of phenols can be synthesized through various methods. A common approach involves the reaction of a phenol with a carboxylic acid derivative, such as an acyl chloride, in the presence of a base. derpharmachemica.com For instance, a series of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol were synthesized by reacting the corresponding propanoyl chloride with various amines. derpharmachemica.com

The direct amidation of phenols is a more atom-economical approach. An efficient method for the ortho-C–H amidation of phenols has been developed through the intramolecular rearrangement of N-phenoxyarylamides. acs.org This transformation proceeds under mild basic conditions and avoids the need for strong acids or transition-metal catalysts. acs.org The Beckmann rearrangement, which converts an oxime to an amide, is another established method for synthesizing amide-containing compounds. pulsus.com

Exploration of Other Functional Group Transformations

Beyond Mannich bases and amides, other functional group transformations can be employed to create a diverse range of derivatives. O-alkylation of the phenolic hydroxyl group is a common strategy to produce ethers. This can be achieved using alkylating agents in the presence of a base or under acidic conditions. rsc.orgresearchgate.net For instance, the use of a bifunctional ionic liquid as both a solvent and catalyst has been shown to be effective for the etherification of phenols. researchgate.net

Derivatization can also involve reactions at other positions on the aromatic ring. For example, a triphenylmethyl alkylation method has been developed for the quantitative analysis of halogenated compounds, highlighting a specialized derivatization technique. acs.org

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of phenolic compounds aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and processes that minimize waste.

The use of solid acid catalysts like zeolites and modified clays (B1170129) in alkylation reactions is a key green chemistry approach, as it avoids the problems associated with liquid acid catalysts. rsc.orgbegellhouse.com These heterogeneous catalysts can often be recycled and reused, further enhancing their environmental credentials.

Solvent selection is another critical aspect. The use of high-temperature water as a reaction medium for the cleavage of bisphenol A to produce p-isopropenylphenol and phenol demonstrates a catalyst-free and environmentally friendly approach. researchgate.net Similarly, deep eutectic solvents, which are non-toxic, biodegradable, and recyclable, have been successfully used for the benzylation of phenols. researchgate.net Solvent-free O-alkylation of phenols catalyzed by an organic base also represents a greener alternative to traditional methods. researchgate.net

Furthermore, reactions that proceed with high atom economy, such as the intramolecular ortho-C–H amidation of phenols, are inherently greener as they maximize the incorporation of starting materials into the final product. acs.org

Sophisticated Spectroscopic and Computational Characterization of 3 Methyl 2 Propan 2 Ylphenol

Vibrational Spectroscopy Applications

Disclaimer: Experimental spectroscopic data for 3-methyl-2-propan-2-ylphenol is not widely available in public scientific databases. The data presented in the following sections is based on established principles of spectroscopy and predicted values derived from the compound's known structure.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding.

Aliphatic C-H stretching vibrations from the methyl and isopropyl groups are expected to appear between 3000 and 2850 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Furthermore, characteristic C=C stretching vibrations within the aromatic ring produce signals in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-O stretching vibration of the phenol (B47542) is anticipated around 1250 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type
~3400 Strong, Broad O-H Stretch (Phenol)
3100-3000 Medium C-H Stretch (Aromatic)
2965-2870 Strong C-H Stretch (Aliphatic)
~1600, ~1470 Medium-Strong C=C Stretch (Aromatic Ring)
~1385, ~1365 Medium C-H Bend (Isopropyl split)
~1250 Strong C-O Stretch (Phenol)

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR analysis. The Raman spectrum of this compound would be expected to show a strong, sharp band for the symmetric "breathing" mode of the substituted benzene (B151609) ring, typically near 1000 cm⁻¹. While the O-H stretch is weak in Raman spectra, the aromatic C-H and aliphatic C-H stretching vibrations would produce strong signals. The C=C aromatic ring stretches are also clearly visible.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For this compound, ten distinct signals are predicted. The phenolic -OH proton would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The isopropyl group gives rise to a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The aromatic methyl group appears as a sharp singlet. The three protons on the aromatic ring would each produce a distinct signal (likely a triplet and two doublets), with their splitting patterns determined by ortho and meta coupling.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~9.0-4.5 Broad Singlet 1H Ar-OH
~7.1-6.7 Multiplet 3H Ar-H
~3.2 Septet 1H -C H(CH₃)₂
~2.3 Singlet 3H Ar-C H₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Given the molecule's asymmetry, all 10 carbon atoms of this compound are expected to be unique, resulting in 10 distinct signals. The carbon atom attached to the hydroxyl group (C-O) will be significantly deshielded, appearing at a high chemical shift. The other aromatic carbons will resonate in the typical range of 110-150 ppm. The aliphatic carbons of the isopropyl and methyl groups will appear at lower chemical shifts.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~155 C -OH
~138 C -CH₃
~130 C -CH(CH₃)₂
~128, ~125, ~120 Aromatic C -H
~27 -C H(CH₃)₂
~23 -CH(C H₃)₂

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 150.1045, corresponding to its monoisotopic mass.

A common fragmentation pathway for alkylphenols is the benzylic cleavage to lose a methyl group from the isopropyl substituent, resulting in a prominent peak at m/z 135 [M-15]⁺. This fragment is stabilized by the aromatic ring. Another expected fragmentation is the loss of the entire isopropyl group (C₃H₇), leading to a fragment at m/z 107 [M-43]⁺.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of volatile organic compounds like this compound. In this method, the molecule is bombarded with high-energy electrons, typically 70 eV, causing the ejection of an electron to form a positively charged molecular ion (M•+). The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that aids in structural identification.

For this compound (C₁₀H₁₄O), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its nominal molecular weight. nih.gov The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for alkylphenols include the loss of alkyl groups. A prominent fragmentation would be the loss of a methyl group (•CH₃), resulting in a fragment ion at m/z 135 (M-15). Another significant fragmentation would be the cleavage of the isopropyl group, leading to the loss of a propyl radical (•C₃H₇) and a fragment at m/z 107, or the loss of propene (C₃H₆) via a rearrangement, giving a fragment at m/z 108. The most stable fragment is often the one resulting from benzylic cleavage, leading to the loss of a C₃H₇ radical, which would produce a strong signal at m/z 107.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Description
150 [C₁₀H₁₄O]•+ Molecular Ion (M•+)
135 [M - CH₃]+ Loss of a methyl group

This table is based on general fragmentation principles of alkylphenols.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

While low-resolution mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule or fragment.

For a compound with the nominal mass of 150, there are numerous possible elemental formulas. HRMS can definitively identify this compound by matching its experimentally measured accurate mass to the theoretically calculated exact mass. The molecular formula for this compound is C₁₀H₁₄O. nih.gov By using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the exact mass can be calculated. This capability is crucial for distinguishing between isomers or other compounds that have the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Mass for HRMS Identification

Molecular Formula Nominal Mass (Da) Calculated Exact Mass (Da)

This table contains the calculated exact mass based on the known molecular formula. nih.gov

Multidimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Comprehensive Analysis

Complex samples often contain numerous isomers and closely related compounds that are difficult to separate using conventional one-dimensional gas chromatography (GC-MS). Multidimensional gas chromatography (GC×GC) coupled with mass spectrometry provides a powerful solution by offering significantly enhanced peak capacity and resolution. mdpi.com This technique is particularly well-suited for the analysis of alkylphenols in complex matrices. acs.orgresearchgate.netnih.gov

In a GC×GC system, the effluent from a primary analytical column is subjected to repeated, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. copernicus.orgnih.gov This two-dimensional separation allows for the resolution of co-eluting compounds from the first dimension. acs.org For instance, a non-polar primary column could separate compounds based on boiling point, while a polar secondary column separates them based on polarity. This comprehensive separation would allow for the clear distinction of this compound from its numerous isomers (e.g., thymol (B1683141), carvacrol (B1668589), 4-isopropyl-3-methylphenol) and other compounds present in a sample, which might otherwise overlap in a standard chromatogram. mdpi.com The coupling with a mass spectrometer, especially a fast-acquiring one like a time-of-flight (TOF) detector, provides structural confirmation for each separated peak. copernicus.org

Advanced Computational Chemistry Investigations

Computational chemistry provides theoretical insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) to perform geometry optimization. ijsred.comiucr.orginpressco.com This process calculates the lowest energy arrangement of atoms in the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. scispace.com

For this compound, DFT calculations would reveal the precise spatial orientation of the methyl, isopropyl, and hydroxyl groups on the phenol ring. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO (the energy gap) is a key parameter related to the molecule's electronic stability and absorption characteristics. researchgate.net

Table 3: Representative Theoretical Geometric Parameters for an Isomer (2-methyl-5-(propan-2-yl)phenol) Calculated via DFT

Parameter Bond Calculated Value
Bond Length C-O 1.37 Å
O-H 0.96 Å
C-C (aromatic) ~1.39 - 1.41 Å
Bond Angle C-O-H 109.1°
C-C-C (aromatic) ~118 - 121°

Data based on calculations for the isomer 2-methyl-5-(propan-2-yl)phenol using the B3LYP/6-311G(d,p) method. ijsred.com

Theoretical Prediction of Vibrational Frequencies

Following geometry optimization, the same DFT methods can be used to calculate the harmonic vibrational frequencies of the molecule. ijsred.com These theoretical frequencies correspond to the vibrational modes that are active in infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum can be compared with experimental IR spectra to confirm the molecular structure. Each calculated frequency can be animated and assigned to a specific molecular motion, such as the O-H stretch of the hydroxyl group, the aromatic C-H stretches, or the bending and stretching modes of the alkyl substituents. ijsred.com Theoretical studies on isomers like carvacrol and thymoquinone (B1682898) show good agreement between scaled theoretical frequencies and experimental data. ijsred.comkarazin.ua

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in an Isomer (2-methyl-5-(propan-2-yl)phenol)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Phenolic -OH ~3650
C-H Stretch (Aromatic) Ar-H ~3050 - 3100
C-H Stretch (Aliphatic) -CH₃, -CH ~2900 - 3000
C=C Stretch (Aromatic) Ar C=C ~1580 - 1620
C-O Stretch Ar-O ~1250

Data based on calculations for the isomer 2-methyl-5-(propan-2-yl)phenol using the B3LYP/6-311G(d,p) method. ijsred.com

Calculation of Standard Thermodynamic Functions (Heat Capacity, Entropy, Enthalpy)

The results of the vibrational frequency calculations can be used to determine various standard thermodynamic properties of the molecule through statistical mechanics. ijsrst.comijsrst.com Theoretical studies on related phenolic compounds have successfully used DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) to compute standard heat capacity (C°v), entropy (S°), and enthalpy (H°) at a given temperature. ijsred.comresearchgate.netresearchgate.net These calculated values are essential for understanding the molecule's stability, reactivity, and behavior in chemical processes.

Table 5: Calculated Standard Thermodynamic Functions for an Isomer (2-methyl-5-(propan-2-yl)phenol) at 298.15 K

Thermodynamic Function Symbol Calculated Value Unit
Heat Capacity (constant volume) C°v 44.97 cal/mol·K
Entropy 100.93 cal/mol·K
Enthalpy 29.82 kcal/mol

Data based on calculations for the isomer 2-methyl-5-(propan-2-yl)phenol using the B3LYP/6-311G(d,p) method. ijsred.com

Following a comprehensive search of available scientific literature, it has been determined that specific experimental or computational research data for the compound this compound, also known as 3-methyl-2-isopropylphenol or vic-Thymol, is not publicly available. nih.gov

Detailed computational studies employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been conducted on its isomers, such as carvacrol (2-methyl-5-propan-2-ylphenol) and thymol (5-methyl-2-isopropylphenol). researchgate.netresearchgate.netijsred.com These studies typically provide in-depth analysis of electronic properties, UV-Visible spectra, molecular orbitals, and electrostatic potentials.

However, no such dedicated studies were found for this compound. Therefore, it is not possible to provide the specific data and detailed research findings for the following sections as requested in the outline:

Electronic Circular Dichroism (ECD) Spectra Calculations

Molecular Electrostatic Potential (MEP) Mapping

Without access to published research containing these specific analyses for this compound, generating a scientifically accurate and informative article that adheres to the provided structure is not feasible. The creation of data tables and detailed findings would require speculation or the incorrect use of data from its isomers, which would violate the principles of scientific accuracy.

Quantitative Structure-Property Relationship (QSPR) Modeling of Acid Dissociation Constants (pKa)

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of molecules directly from their structural features. For phenolic compounds, including this compound, QSPR is particularly valuable for estimating the acid dissociation constant (pKa), a fundamental parameter that governs a molecule's degree of ionization in solution. optibrium.comacs.org This modeling establishes a mathematical correlation between a molecule's properties and its structural or calculated descriptors. nih.gov

The core principle of QSPR for pKa prediction involves creating a model from a dataset of compounds with known, experimentally determined pKa values. acs.org This model can then be used to predict the pKa of new or unmeasured compounds. The process relies on calculating various molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. nih.gov For phenols, descriptors related to the electronic environment of the hydroxyl group are paramount.

A common strategy involves using multiple linear regression (MLR) to build the QSPR model. nih.gov The accuracy and predictive power of the resulting model are rigorously assessed using statistical metrics such as the correlation coefficient (R²), standard deviation, and Fisher-ratio statistics. nih.gov Validation techniques like leave-one-out cross-validation are crucial to ensure the model's reliability. nih.gov

Research Findings in Phenolic pKa Modeling

Computational chemistry provides the foundation for modern QSPR studies, allowing for the in silico prediction of key parameters like pKa. torvergata.it Various computational strategies have been evaluated to accurately predict the pKa values of substituted phenols by correlating them with calculated partial atomic charges. acs.org

Studies have demonstrated that a range of quantum mechanical theory levels, including MP2, HF, and DFT (with functionals like B3LYP), combined with different basis sets (e.g., 6-31G, 6-311G), can be applied successfully for pKa prediction from atomic charges. acs.org The choice of population analysis method (e.g., Mulliken, natural population analysis) also influences the accuracy of the resulting QSPR models. acs.org Research has shown that models using MP2 and HF levels of theory with a 6-31G basis set can yield highly accurate predictions, with some models achieving correlation coefficients (R²) greater than 0.95. acs.org

The surrounding solvent is a critical factor in acid dissociation. Therefore, solvation models are essential for accurate pKa calculations. kyushu-u.ac.jp Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants like CPCM and the Solvation Model based on Density (SMD), are frequently employed. torvergata.itfrontiersin.org For enhanced accuracy, some advanced models incorporate explicit water molecules into the calculation to better represent the immediate solvation shell around the dissociating proton. torvergata.it An accurate protocol using DFT calculations (CAM-B3LYP functional with a 6-311G+dp basis set) in the presence of two explicit water molecules and the SMD solvation model has been shown to provide reliable pKa values for a series of 13 differently substituted phenols, with a mean absolute error of just 0.3 pKa units. torvergata.it

The table below summarizes various computational approaches used in the pKa determination of phenolic compounds.

Table 1: Computational Approaches for Phenolic pKa Prediction

Methodology Theory Level / Functional Basis Set Solvation Model Key Feature Reference
Direct Approach DFT / CAM-B3LYP 6-311G+dp SMD Includes two explicit water molecules for high accuracy. torvergata.it
Thermodynamic Cycle DFT / B3LYP 6-311+G(d,p) CPCM Correlates well with experimental data for dihydroxybenzenes. frontiersin.org
Atomic Charge Correlation MP2, HF, B3LYP, AM1, PM3 6-31G*, 6-311G (Not explicitly one model) Correlates partial atomic charges with experimental pKa values. acs.org

To illustrate the predictive power of these models, the following table presents a comparison of experimental pKa values with those calculated using a DFT-based method for a selection of substituted phenols. Such comparisons are essential for validating the accuracy of any QSPR model.

Table 2: Comparison of Experimental and Calculated pKa Values for Selected Phenols

Compound Experimental pKa Calculated pKa (CPCM) Relative Error (%)
Catechol 9.33 9.30 0.32
4-Methylcatechol 9.42 9.38 0.42
4-tert-Butylcatechol 9.49 9.43 0.63
3-Methoxycatechol 9.12 9.15 0.33
3,5-di-tert-Butylcatechol 9.87 9.84 0.30

Data derived from studies on substituted dihydroxybenzenes, illustrating typical model accuracy. frontiersin.org

For this compound specifically, its pKa would be predicted by applying a validated QSPR model developed for substituted phenols. The compound's 3D structure would be computationally optimized, and its relevant molecular descriptors (e.g., partial charge on the phenolic oxygen, topological indices) would be calculated. These descriptor values would then be inserted into the QSPR equation to yield a predicted pKa value.

Mechanistic Studies of Chemical Reactivity of 3 Methyl 2 Propan 2 Ylphenol

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 3-methyl-2-propan-2-ylphenol are largely inferred from studies on other alkylated phenols. The synthetic route to such compounds often involves the Friedel-Crafts alkylation of a corresponding phenol (B47542) or cresol. For instance, the synthesis of 2-tert-butyl-5-methylphenol (an isomer) is achieved through the acid-catalyzed alkylation of m-cresol (B1676322) with tert-butanol (B103910). researchgate.net This reaction proceeds via an electrophilic substitution mechanism where the tert-butyl cation, generated from tert-butanol or isobutene, attacks the electron-rich aromatic ring. The formation of intermediates, such as carbocationic species, is a key feature of these pathways. researchgate.net

In reactions involving the phenolic hydroxyl group, the formation of a phenoxide ion under basic conditions is a common first step. However, the bulky ortho-tert-butyl group in this compound sterically hinders the hydroxyl group, which can influence the course of subsequent reactions. This steric hindrance can make reactions at the hydroxyl group, such as etherification, more challenging compared to unhindered phenols. google.com

Pathways involving oxidation often lead to the formation of phenoxyl radicals as key intermediates. These radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The substituents on the ring play a crucial role in the stability and subsequent reactions of these radical intermediates.

Oxidative Transformations and Radical Mechanisms

Phenolic compounds, particularly sterically hindered ones, are well-known for their ability to undergo oxidative transformations and act as antioxidants. This activity is rooted in their capacity to scavenge free radicals, a process that involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical species. vinatiorganics.com

The mechanism proceeds as follows:

Hydrogen Atom Transfer (HAT): The phenol (ArOH) reacts with a radical (R•) to form a phenoxyl radical (ArO•) and a non-radical species (RH). ArOH + R• → ArO• + RH

Radical Stabilization: The resulting phenoxyl radical is stabilized by resonance, with the bulky ortho-tert-butyl group providing significant steric shielding. This hindrance prevents the radical from easily participating in propagation reactions that would continue the oxidative chain. vinatiorganics.com

Termination Reactions: The stabilized phenoxyl radicals can react with each other to form non-radical products. A common pathway for sterically hindered phenols is oxidative coupling, which can lead to the formation of biphenol or diphenoquinone (B1195943) structures. For example, 2,6-di-tert-butylphenol (B90309) undergoes oxidative coupling to form 4,4′-bis(2,6-di-tert-butylphenol). google.com

The antioxidant efficacy of a hindered phenol is influenced by the nature of its substituents. Asymmetric hindered phenols, which have different groups at the two ortho positions, can exhibit enhanced antioxidant activity and better color stability in materials. deltachem.net The structure of this compound, with a tert-butyl group at one ortho position and a hydrogen at the other, fits this description of an asymmetrically hindered phenol.

Studies on the oxidation of various tert-butylated phenols have shown that the reaction can be catalyzed by enzymes like peroxidase, leading to oxidative coupling products. figshare.com The specific products formed depend on the substitution pattern of the phenol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a characteristic reaction of benzene (B151609) derivatives. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The existing substituents—the ortho-tert-butyl group and the meta-methyl group—will also influence the regioselectivity of these reactions.

The directing effects of the substituents can be summarized as follows:

-OH group: Strongly activating, ortho-, para-directing.

-C(CH₃)₃ group: Weakly activating, ortho-, para-directing.

-CH₃ group: Weakly activating, ortho-, para-directing.

In this compound, the positions available for substitution are C4, C5, and C6.

Position 6 (ortho to -OH): Activated by the hydroxyl group, but sterically hindered by the adjacent tert-butyl group.

Position 4 (para to -OH): Strongly activated by the hydroxyl group.

Position 5 (ortho to -CH₃, meta to -OH and -C(CH₃)₃): Less activated.

Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating hydroxyl group and less sterically encumbered than the C6 position. This is a general trend observed in the alkylation of phenols, where para-substitution is often favored unless specific catalysts are used to promote ortho-alkylation. wikipedia.org For example, the synthesis of some tert-butylated phenols utilizes electrophilic aromatic substitution with isobutylene (B52900) as the alkylating agent. google.com

Nucleophilic aromatic substitution, on the other hand, is generally difficult for phenols unless the ring is activated by strongly electron-withdrawing groups (like -NO₂), which are not present in this compound.

Catalyzed Chemical Reactions involving the Phenolic Hydroxyl Group

Reactions involving the phenolic hydroxyl group of this compound are significantly influenced by the steric hindrance imposed by the ortho-tert-butyl group.

Etherification (Williamson Ether Synthesis): The formation of ethers from phenols typically involves the reaction of the corresponding phenoxide with an alkyl halide. For sterically hindered phenols like 2,6-di-tert-butylphenol, this reaction is notoriously difficult. google.com The bulky ortho substituents impede the approach of the alkylating agent to the oxygen atom. However, under specific conditions, such as using a dipolar aprotic solvent and a suitable base, O-alkylation can be achieved. google.com It is expected that this compound would exhibit similar, though perhaps slightly less pronounced, hindrance to etherification compared to its 2,6-di-tert-butylated counterpart.

Esterification: Similar to etherification, the esterification of the phenolic hydroxyl group is also subject to steric hindrance. Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters can be sluggish. The reactivity would be lower than that of unhindered phenols.

Catalyzed Hydrogenation: The hydrogenation of the aromatic ring of alkylated phenols is an important industrial process. For example, the hydrogenation of 2-tert-butylphenol (B146161) yields cis-2-tert-butylcyclohexanol, a precursor for fragrance compounds. wikipedia.org It is plausible that this compound could be similarly hydrogenated over a suitable catalyst (e.g., palladium, rhodium) to produce the corresponding substituted cyclohexanol.

Investigation of 3 Methyl 2 Propan 2 Ylphenol Interactions with Biological Systems: Mechanistic and in Vitro Studies

Antimicrobial Activity Mechanisms (In Vitro)

Phenolic compounds are widely recognized for their antimicrobial properties, which they typically exert by disrupting cell membranes, inactivating essential enzymes, or interfering with cellular energy production. The specific mechanisms and potency can be significantly influenced by the nature and position of substituents on the phenol (B47542) ring.

Direct studies on the isolated antibacterial activity of 3-methyl-2-propan-2-ylphenol are limited in the available literature. However, its presence in bioactive plant extracts suggests a potential contribution to antimicrobial effects. One study on the leaf extract of Woodfordia fruticosa identified 5-methyl-2-propan-2-ylphenol (an IUPAC name for the target compound) as a key constituent within its n-butanol fraction. epa.govresearchgate.net This fraction demonstrated notable activity against several multidrug-resistant (MDR) bacteria. epa.govresearchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for the extract fraction were determined, highlighting its potential as a source of antibacterial agents. epa.govresearchgate.net

Antibacterial Activity of Woodfordia fruticosa n-Butanol Fraction (Containing this compound) epa.govresearchgate.net
ParameterConcentration (mg/mL)Target Organisms
Minimum Inhibitory Concentration (MIC)< 1.89Multidrug-Resistant (MDR) Bacteria
Minimum Bactericidal Concentration (MBC)9.63

The potential of phenolic compounds as antifungal agents has also been a subject of investigation. Research into the antifungal efficacy of this compound and related natural phenolics against pathogenic and toxin-producing fungi has been reported. nih.gov Studies on various derivatives confirm the antifungal potential of this structural scaffold. For instance, certain chromenone derivatives have been tested against fungal species like Aspergillus niger and Candida albicans, showing varied zones of inhibition. oup.com A compound featuring a 4-methoxyphenyl (B3050149) group exhibited a 14 mm zone of inhibition against C. albicans. oup.com Similarly, oxadiazole derivatives of phenol have demonstrated activity, with one showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against A. niger. nih.gov These findings underscore the potential for developing effective antifungal agents from this class of compounds.

In vitro Studies of Antibacterial Potency

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase Inhibition by Derivatives)

Phenols are a well-documented class of enzyme inhibitors, with their mechanism often involving interaction with the enzyme's active site. tandfonline.comsigmaaldrich.com A key example is their inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes crucial for processes like pH regulation. tandfonline.comsigmaaldrich.com Phenols typically inhibit CAs by anchoring to the zinc-coordinated water molecule within the active site via hydrogen bonds, a distinct mechanism from many other inhibitor classes. tandfonline.com

While this compound itself was not specifically tested in the reviewed studies, extensive research on a panel of other phenols against bacterial α-carbonic anhydrases from pathogens like Neisseria gonorrhoeae and Vibrio cholerae reveals structure-dependent inhibitory activity. tandfonline.com Simple phenol and its substituted derivatives show inhibition constants (Kᵢ) in the micromolar range, indicating that even minor changes to the phenol scaffold can drastically alter inhibitory potency. tandfonline.com For instance, against NgCAα, phenol itself has a Kᵢ of 1.7 µM, while 3-aminophenol (B1664112) shows a Kᵢ of 0.6 µM. tandfonline.com Studies have also investigated phenol derivatives as inhibitors of human CA isozymes (hCA I and II). chemsrc.commdpi.com

Beyond carbonic anhydrase, derivatives of this compound have been assessed for other enzyme-inhibiting activities. Coordination compounds synthesized using the phenol as a ligand were evaluated for their anti-inflammatory potential through in vitro inhibition of xanthine (B1682287) oxidase and lipoxygenase, two enzymes involved in inflammatory pathways. europa.eunih.gov

Inhibition of Bacterial α-Carbonic Anhydrases by Various Phenolic Compounds tandfonline.com
CompoundKᵢ against N. gonorrhoeae CA (µM)Kᵢ against V. cholerae CA (µM)
Phenol1.70.7
3-Aminophenol0.63.5
4-Aminophenol2.85.3
Paracetamol (4-Acetamidophenol)1.710.6
4-Hydroxy-benzylalcohol1.11.2
3-Amino-4-chlorophenol1.70.9

Receptor-Ligand Interaction Mechanisms (In Vitro and In Silico)

The interaction of small molecules with cellular receptors is a cornerstone of endocrinology and toxicology. Substituted phenols, particularly those with structural similarities to endogenous hormones, are often screened for their ability to bind to nuclear receptors like the estrogen receptor (ER).

The standard method to assess a chemical's ability to interact with the estrogen receptor is the in vitro competitive binding assay. nih.govmdpi.com This assay measures how effectively a test chemical competes with a radiolabeled ligand, typically [³H]17β-estradiol, for binding to a source of estrogen receptors, such as uterine tissue from ovariectomized rats. nih.govmdpi.com The results are often expressed as a Relative Binding Affinity (RBA) compared to 17β-estradiol.

There is no direct data in the reviewed literature for the ER binding affinity of this compound. However, extensive data exists for structurally related alkylphenols. nih.govendocrinedisruption.org For example, 4-tert-butylphenol, an isomer, has been shown to bind to the ER, albeit with an affinity many thousands of times lower than estradiol. researchgate.net A comprehensive study of 188 chemicals found that most alkylphenols tested exhibited some level of binding to the ER, with affinities ranging from moderate to weak. nih.gov This suggests that compounds with a phenolic ring and alkyl substituents have the potential for ER interaction, which can be predicted and confirmed using such in vitro assays.

Estrogen Receptor Relative Binding Affinities (RBA) for Selected Phenolic Compounds nih.gov
CompoundChemical ClassRBA (%) (Estradiol = 100%)
Diethylstilbestrol (DES)Synthetic Estrogen173.913
Bisphenol ADiphenyl Derivative0.025
4-tert-ButylphenolAlkylphenol0.003
4-n-OctylphenolAlkylphenol0.004
4-NitrophenolMiscellaneous< 0.001

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. This method is widely used in drug discovery and toxicology to screen compounds and elucidate interaction mechanisms at the molecular level.

For the structural class of this compound, in silico methods have been applied to various derivatives and targets. A molecular docking study of a novel thiatriazine-1,1-dioxide derivative showed a promising inhibitory interaction with bacterial targets, including TetM-mediated tetracycline (B611298) resistance and Staphylococcus aureus gyrase. chemsociety.org.ng Another study investigated the docking of thymol (B1683141) (an isomer of the target compound) against the fungal enzyme Candidapepsin-1. frontiersin.org

Furthermore, molecular modeling has been crucial in understanding how phenolic compounds interact with nuclear receptors. For bisphenols, crystallographic analysis combined with molecular modeling revealed distinct binding modes that correlate with their observed activities, ranging from partial agonism to antagonism of the estrogen receptor. This work led to the development of in silico protocols to evaluate the interaction between various bisphenols and receptors like the ER, estrogen-related receptor γ (ERRγ), and the androgen receptor. These computational approaches provide valuable, mechanistic insights that complement in vitro assay data.

Summary of Molecular Docking Studies on Related Compounds
Compound/DerivativeProtein TargetKey FindingReference
3-methyl-2-propyl-2H- chemsociety.org.ngtriazolo[4,3b] epa.govchemsociety.org.ngthiatriazine-1,1-dioxideS. aureus gyrase (3G7B)Promising inhibitory activity with low binding energy. chemsociety.org.ng
Thymol (isomer)Candidapepsin-1 (2QZW)Studied as part of a panel of essential oil components for antifungal potential. frontiersin.org
Bisphenol C (BPC)Estrogen Receptor α (ERα)Binding orientation accounts for its antagonist character.

Based on a comprehensive search, there is a significant lack of specific scientific literature and data pertaining exclusively to the chemical compound This compound . The available research on methyl-isopropylphenol isomers predominantly focuses on its more common and commercially significant counterparts, thymol (5-methyl-2-propan-2-ylphenol) and carvacrol (B1668589) (2-methyl-5-propan-2-ylphenol), as well as the isomer 4-isopropyl-3-methylphenol (B166981).

Studies on these related isomers have indicated various biological activities, including cytotoxic and apoptotic effects against different cancer cell lines. For instance, a methanol (B129727) extract of propolis, which contained 3-methyl-4-isopropylphenol as a major component, was found to be cytotoxic and induce apoptosis in several cancer cell lines, including HepG2, LoVo, MDAMB231, and MCF7. jmb.or.kr Furthermore, structure-activity relationship (SAR) analyses have been conducted on various phenolic compounds, demonstrating that the relative positions of the hydroxyl, methyl, and isopropyl groups on the phenol ring significantly influence their biological and toxicological activities. researchgate.netresearchgate.netresearchgate.net

However, detailed mechanistic studies on cytotoxicity, specific apoptotic pathway investigations, and comprehensive SAR analyses for This compound are not present in the available search results. Therefore, it is not possible to construct the requested detailed article sections (5.4.1, 5.4.2, and 5.5) while strictly adhering to the instruction of focusing solely on this specific compound. The scientific data required to populate these sections is not available for this compound itself.

Environmental Fate and Degradation Pathways of 3 Methyl 2 Propan 2 Ylphenol

Photodegradation Mechanisms and Product Identification

No specific studies detailing the photodegradation mechanisms or identifying the resulting products for 3-methyl-2-propan-2-ylphenol could be located. Research on its isomer, thymol (B1683141), suggests that photodegradation of such compounds can occur, potentially leading to the formation of various isomeric photoproducts like alkyl-substituted cyclohexadienones and open-chain conjugated ketenes. However, without direct experimental evidence, it is not possible to confirm if this compound follows a similar pathway. One study noted that the related compound 4-isopropyl-3-methylphenol (B166981) is recalcitrant to degradation by sunlight. jst.go.jp

Microbial Degradation Processes

There is a lack of research on the microbial degradation of this compound.

Identification of Microbial Metabolites

No published studies have identified specific microbial metabolites resulting from the degradation of this compound.

Enzymatic Pathways in Biotransformation (e.g., Monooxygenase Activity)

While monooxygenase enzymes are known to be involved in the degradation of other phenolic compounds, particularly through ipso-hydroxylation, no research has specifically investigated the enzymatic pathways for the biotransformation of this compound. asm.orgethz.ch

Ipso Substitution Mechanisms in Phenolic Degradation

The ipso substitution mechanism, a key pathway in the degradation of phenolic compounds with a quaternary α-carbon like Bisphenol A, involves the hydroxylation of the aromatic ring at the position of a substituent, leading to cleavage of the side-chain. asm.orgethz.chresearchgate.net This mechanism is catalyzed by monooxygenases and results in the formation of intermediates such as hydroquinone. asm.orgethz.ch While structurally plausible for this compound, there is no direct experimental evidence to confirm that it undergoes degradation via this pathway.

Persistence and Dissipation in Environmental Compartments

Specific data on the persistence and dissipation of this compound in environmental compartments like soil and water are not available. A study on 4-isopropyl-3-methylphenol indicated that it is somewhat resistant to microbial degradation and tends to remain in the aqueous phase. jst.go.jp In contrast, its isomer thymol has reported dissipation half-lives of 5 days in soil and 16 days in water. researchgate.neteuropa.eu These conflicting data on its isomers highlight the impossibility of inferring the persistence of this compound without direct study.

Identification of Degradation Products through Advanced Analytical Techniques

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for identifying the degradation products of environmental pollutants. uib.noresearchgate.net However, no literature could be found that applies these techniques to identify the specific degradation products of this compound.

Advanced Applications and Research Frontiers for 3 Methyl 2 Propan 2 Ylphenol in Chemical Sciences

Utilization in Functional Materials Development

The development of novel functional materials often relies on building blocks that offer a combination of stability, reactivity, and specific functionalities. While direct applications of 3-methyl-2-propan-2-ylphenol are emerging, the established use of its structural analogs, particularly bisphenol derivatives, in polymer synthesis provides a strong indication of its potential. Such compounds are integral to creating advanced materials and coatings due to their inherent stability and reactivity.

Research into related heterocyclic structures, which can be synthesized from phenolic precursors, further highlights this potential. For instance, imidazoles and their derivatives are recognized for their utility in a diverse range of functional materials, including those with specific optical applications. Similarly, imidazo[1,2-a]pyridines, which can be synthesized via reactions involving aminopyridines, are noted for their applications in materials science. The synthesis of these complex functional molecules often employs versatile building blocks, where substituted phenols can play a crucial role. The structural attributes of this compound make it a candidate for incorporation into such synthetic pathways, potentially leading to materials with tailored thermal, mechanical, or electronic properties.

Integration into Nanotechnology Systems (e.g., Innovative Delivery Systems)

Nanotechnology represents a significant frontier in science, with applications spanning medicine, electronics, and materials. An area of particular interest is the development of innovative delivery systems for therapeutic agents. Research on isomers of this compound has demonstrated the potential of this chemical class in nanotechnology. For example, thymol (B1683141) (5-methyl-2-propan-2-ylphenol), a well-known isomer, is being actively explored for its use in creating novel drug delivery systems.

The ability of phenolic compounds to be incorporated into nanostructures is a key area of investigation. Related molecules like 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are being studied for their potential in drug delivery systems, where they may form stable complexes that enhance therapeutic efficacy. The development of nanotechnology-based biopolymeric systems for oral delivery also leverages phenolic derivatives. The hydrophobic nature imparted by the tert-butyl and methyl groups in this compound, combined with the reactive phenolic hydroxyl, suggests its suitability for integration into nano-carrier systems, such as micelles or polymeric nanoparticles, to improve the delivery and bioavailability of active compounds.

Role as Additives in Polymer Systems (Conceptual Link to Phenolic Antioxidants)

Virtually all polymeric materials are susceptible to oxidation, a degradation process that can occur at every stage of a polymer's lifecycle, from manufacturing to end-use. This degradation leads to the loss of critical mechanical, physical, and optical properties. To counteract this, antioxidants are added to polymers, with sterically hindered phenols being the most prominent class of primary antioxidants.

This compound belongs to this class of sterically hindered phenols. The fundamental mechanism of their action involves scavenging free radicals that propagate the oxidation chain reaction. The phenolic hydroxyl group can donate its hydrogen atom to reactive peroxy or alkoxy radicals, neutralizing them. The resulting phenoxy radical is stabilized by resonance and by the steric hindrance provided by the bulky alkyl groups (like the tert-butyl group) ortho to the hydroxyl function. This steric shielding enhances the stability of the radical, preventing it from initiating further degradation.

Phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters, which work by decomposing hydroperoxides into non-radical products. This synergistic approach protects the polymer during high-temperature processing and throughout its service life. While many different phenolic antioxidants are used commercially, they all share this core functional principle.

Table 1: Comparison of Common Phenolic Antioxidants

Antioxidant NameCommon AbbreviationKey Structural FeaturesPrimary Application Area
2,6-Di-tert-butyl-4-methylphenolBHTTwo ortho tert-butyl groups, one para-methyl group.Food packaging, plastics, oils.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoateIrganox 1076Sterically hindered phenol (B47542) with a long alkyl chain.Versatile stabilizer for a wide range of polymers.
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenolAntioxidant 2246A bridged bisphenol structure.Natural rubber and other polymers.
This compound -One ortho tert-butyl group, one meta-methyl group.Conceptually similar antioxidant function in polymers.

Coordination Chemistry with Metal Centers

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions known as ligands. Phenols and their derivatives are versatile ligands capable of coordinating with a wide array of metal centers, typically after deprotonation of the acidic phenolic proton to form a phenolate (B1203915) anion. The oxygen atom of the phenolate then acts as a Lewis base, donating a pair of electrons to the metal ion.

While specific studies on the coordination complexes of this compound are not widely documented, extensive research on its isomers and other substituted phenols provides a clear model for its expected behavior. For instance, the isomer 5-methyl-2-(propan-2-yl)phenol (thymol) has been used to create novel azo dye ligands that subsequently coordinate with transition metals such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). In these complexes, the ligand binds to the metal ion, demonstrating the viability of the substituted phenol structure in forming stable coordination compounds.

Similarly, ligands based on 2-tert-butyl-4-methylphenol (B42202) have been shown to form well-defined complexes with iron(III). Other research has demonstrated the ability of Schiff bases derived from tert-butylated phenols to coordinate with lanthanide ions, where the bonding occurs through the phenolate oxygen. These examples collectively indicate that this compound can act as a monodentate ligand, coordinating to metal centers through its oxygen atom to form stable metal complexes with potential applications in catalysis, materials science, and biological systems.

Table 2: Examples of Metal Complexes with Substituted Phenolic Ligands

Phenolic LigandMetal Ion(s)Resulting Complex TypeReference
Azo dye of 5-methyl-2-(propan-2-yl)phenolCu(II), Mn(II), Ni(II), Co(II), Zn(II)Bidentate ligand metal complexes with proposed octahedral or square planar geometries.
2-((E)-(tert-butylimino)methyl)phenolLanthanides (Gd, Dy, Nd)Monodentate coordination through phenolate oxygen, forming nine-coordinate or octahedral complexes.
Ligands from 2-tert-butyl-4-methylphenolIron(III)Mononuclear and dinuclear iron(III) complexes.
Methylenebisphenols with isopropyl/tert-butyl groupsMagnesium(II)Dinuclear and tetranuclear magnesium aryloxide complexes.

Role in Flavor Chemistry Mechanisms

The flavor and aroma of foods and beverages are determined by a complex mixture of volatile and non-volatile chemical compounds. Phenolic compounds are known contributors to the sensory profiles of many products. The isomers of this compound, namely thymol (5-methyl-2-propan-2-ylphenol) and carvacrol (B1668589) (2-methyl-5-

Identified Research Gaps and Future Directions in 3 Methyl 2 Propan 2 Ylphenol Research

Elucidation of Underexplored Action Mechanisms

The precise mechanisms of action for many phenolic compounds, including 3-methyl-2-propan-2-ylphenol, are not yet fully understood. While it is known that phenolic compounds can disrupt microbial cell membranes and interfere with cellular processes, the specific molecular targets and pathways for this particular isomer are largely unexplored. chemicalbook.commdpi.comresearchgate.net

Future research should focus on:

  • Identifying Specific Molecular Targets: Investigating the interaction of this compound with specific enzymes, proteins, and cellular structures to pinpoint its primary modes of action. nih.govdrugbank.com
  • Comparative Mechanistic Studies: Comparing its mechanisms with those of its better-studied isomers, thymol (B1683141) and carvacrol (B1668589), could reveal unique properties and potential advantages. chemicalbook.com
  • Advanced Analytical Techniques: Employing techniques like transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to this compound.
  • Comprehensive Bioavailability and Synergistic Effects Research

    The effectiveness of any bioactive compound is heavily dependent on its bioavailability—the extent to which it is absorbed and becomes available at the site of action. mdpi.comresearchgate.net For this compound, there is a significant lack of data on its absorption, distribution, metabolism, and excretion (ADME) profile.

    Key research areas include:

  • In Vitro and In Vivo Bioavailability Studies: Conducting comprehensive studies to determine the bioavailability of this compound. mdpi.comresearchgate.net Factors influencing its absorption, such as its formulation and interaction with other molecules, should be investigated. mdpi.com
  • Synergistic and Antagonistic Effects: Exploring the potential for synergistic or antagonistic interactions when combined with other compounds. For instance, some phenolic compounds have been shown to enhance the bioavailability of others, a phenomenon that could be exploited in various applications. slu.sescispace.com The antimicrobial effects of some essential oils have been shown to be synergistic with other compounds. nih.gov
  • Metabolic Pathway Analysis: Identifying the metabolic pathways of this compound in relevant biological systems to understand how it is processed and eliminated.
  • Development of Novel and Sustainable Synthetic Routes

    The current synthesis of this compound often involves the isopropylation of m-cresol (B1676322), which can produce a mixture of isomers, necessitating purification steps. chemicalbook.comchemsrc.com Developing more selective and sustainable synthetic methods is crucial for its cost-effective and environmentally friendly production.

    Future research should explore:

  • Catalytic Systems: Investigating novel catalysts, including solid acid catalysts and biocatalysts, to improve the regioselectivity of the alkylation reaction, favoring the formation of the desired isomer. rsc.orgwhiterose.ac.ukwhiterose.ac.uk
  • Green Chemistry Approaches: Utilizing environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to develop sustainable synthetic protocols. researchgate.net
  • Photocatalysis: Exploring the use of light-driven reactions, which can offer mild and selective methods for the functionalization of phenols. units.itacs.org
  • Table 1: Comparison of Synthetic Approaches for Alkylated Phenols

    Synthesis Method Advantages Disadvantages Key Research Directions
    Friedel-Crafts Alkylation Well-established method. Often requires harsh conditions, can lead to multiple alkylations and isomer mixtures. rsc.org Development of more selective and recyclable catalysts.
    Solid Acid Catalysis High selectivity for ortho-alkylation, catalyst can be reused. whiterose.ac.uk Mechanism is not fully understood. whiterose.ac.uk Gaining a deeper understanding of the reaction mechanism to optimize catalyst design.
    Photocatalysis Mild reaction conditions, high selectivity. units.it Can require specific light sources and photosensitizers. Exploring new photoredox catalysts and expanding the scope of photochemically-driven phenol (B47542) functionalization. units.itacs.org
    Biocatalysis High specificity, environmentally friendly. Can be limited by enzyme stability and substrate scope. Engineering enzymes for improved performance and broader applicability.

    Advanced Environmental Impact Mitigation Strategies for Phenolic Compounds

    Phenolic compounds, if released into the environment, can be persistent and toxic to aquatic life. researchgate.net While some are biodegradable, the environmental fate of this compound is not well-documented. researchgate.net Research into effective mitigation strategies is essential.

    Areas for investigation include:

  • Biodegradation Studies: Assessing the biodegradability of this compound by various microorganisms and identifying the metabolic pathways involved. researchgate.netekb.eg
  • Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, Fenton reactions, and photocatalysis, for the complete mineralization of this compound in wastewater. jetir.orgresearchgate.netresearchgate.net AOPs generate highly reactive hydroxyl radicals that can degrade recalcitrant organic pollutants. jetir.org
  • Bioremediation Techniques: Developing bioremediation strategies using plants (phytoremediation) or microorganisms to remove phenolic contaminants from soil and water. researchgate.netresearchgate.netorientjchem.orgnih.gov
  • Table 2: Environmental Mitigation Technologies for Phenolic Compounds

    Technology Description Advantages Research Focus
    Bioremediation Use of microorganisms or plants to degrade or remove pollutants. researchgate.net Cost-effective, environmentally friendly. ekb.egorientjchem.org Identifying and engineering organisms with high degradation efficiency for specific phenolic compounds.
    Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to oxidize pollutants. jetir.orgresearchgate.net Effective for a wide range of recalcitrant compounds. researchgate.net Optimizing process parameters (pH, catalyst, oxidant dose) and exploring hybrid systems to enhance efficiency. jetir.orgtandfonline.com
    Phytoremediation Use of plants to absorb, accumulate, and/or degrade contaminants. nih.gov Aesthetically pleasing, low-cost. Screening plant species for high tolerance and accumulation of phenolic compounds.
    Adsorption Use of materials with high surface area to bind and remove pollutants. High efficiency and simple operation. researchgate.net Developing novel and low-cost adsorbent materials.

    Exploration of New Application Domains in Specialized Chemical Fields

    The unique structure of this compound suggests its potential for use in various specialized chemical fields beyond its current applications. chemicalbook.compharmacompass.com

    Future research could focus on:

  • Polymer Chemistry: Investigating its use as a monomer or modifying agent in the synthesis of functional polymers with tailored properties, such as thermal stability or antimicrobial activity. nih.govgoogle.comresearchgate.net
  • Fine Chemical Synthesis: Utilizing it as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or fragrances. mdpi.combeilstein-journals.org
  • Material Science: Exploring its potential as a precursor for functional materials, such as resins, coatings, or as a component in the development of specialized composites. nih.gov The functionalization of phenols can lead to the creation of valuable materials. rsc.org
  • By addressing these identified research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for its innovative and sustainable application in a variety of chemical industries.


    Q & A

    Q. What are the recommended methods for synthesizing 3-methyl-2-propan-2-ylphenol in a laboratory setting?

    • Methodological Answer : Synthesis typically involves alkylation of phenol derivatives. A common approach is Friedel-Crafts alkylation using isopropyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propan-2-yl group. Regioselectivity at the 2-position can be controlled by steric and electronic directing effects. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification . Confirm regiochemistry via NOESY NMR to distinguish between ortho, meta, and para isomers.

    Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

    • Methodological Answer :
    • NMR : Use ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals.
    • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H]⁺ or [M-H]⁻.
    • IR : Detect phenolic O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹).
    • HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns (HPLC) or capillary GC with FID detection .

    Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

    • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) promotes crystal growth. For X-ray diffraction, ensure minimal impurities and use cryoprotection (e.g., glycerol) if crystals are sensitive. Software like SHELXL or OLEX2 integrates with ORTEP-3 for structure visualization and refinement.

    Advanced Research Questions

    Q. How should researchers address conflicting NMR data arising from rotational isomerism in this compound?

    • Methodological Answer : Rotational isomerism in the isopropyl group can split signals. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and calculate energy barriers. Dynamic NMR simulations (e.g., DNMRS) or DFT calculations (Gaussian, ORCA) model rotational conformers. For persistent ambiguity, crystallographic data provides definitive structural confirmation.

    Q. What analytical approaches are suitable for detecting and quantifying degradation products of this compound under various storage conditions?

    • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varied pH. Monitor degradation via UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm).
    • Stability-Indicating Assays : Validate methods per ICH guidelines (Q1A–Q2B). Quantify oxidation products (e.g., quinones) using DAD detection at 254 nm .

    Q. How can electron density map contradictions be resolved during X-ray crystallographic refinement of this compound derivatives?

    • Methodological Answer : Contradictions often arise from disorder or twinning. In SHELXL , apply TWIN and BASF commands for twin refinement. For disordered isopropyl groups, use PART and SUMP restraints. Validate with R-factors (<5% for high-resolution data) and check residual density peaks (<0.3 eÅ⁻³). Software like PLATON detects missed symmetry or twinning.

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